molecular formula C14H11BrINO2 B5962729 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide CAS No. 5524-77-6

5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide

Cat. No. B5962729
CAS RN: 5524-77-6
M. Wt: 432.05 g/mol
InChI Key: CWTVANDXZRZVTB-UHFFFAOYSA-N
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Description

5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as BI-1 and has been shown to have significant potential in various applications, including drug development and biological research. In

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is involved in the regulation of cell death. This inhibition leads to an increase in apoptosis, or programmed cell death, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide have been extensively studied. In addition to its anti-cancer properties, BI-1 has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide in lab experiments is its availability. The synthesis of this compound has been well-studied and optimized, making it readily available for use in scientific research. However, one of the limitations of using BI-1 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide. One area of research is in the development of new cancer treatments. BI-1 has shown significant potential in the treatment of various types of cancer, and further research in this area could lead to the development of new and more effective cancer treatments. Another area of research is in the development of new anti-inflammatory drugs. BI-1 has been shown to have anti-inflammatory properties, and further research in this area could lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide is a chemical compound that has significant potential in various scientific research applications. Its synthesis method has been well-studied and optimized, making it readily available for use in lab experiments. The mechanism of action of this compound is not fully understood, but it has been shown to have anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research in this area could lead to the development of new and more effective treatments for cancer and inflammatory diseases.

Synthesis Methods

The synthesis method for 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 2-amino-5-bromoiodobenzene to form the final product. The synthesis of this compound has been well-studied and optimized, making it readily available for use in scientific research.

Scientific Research Applications

5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide has been shown to have significant potential in various scientific research applications. One of the most promising areas of research is in drug development. BI-1 has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(15)2-7-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTVANDXZRZVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362264
Record name 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5524-77-6
Record name 5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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